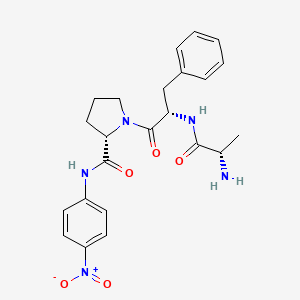
1-(4-Bromophenyl)-4-(2,2,2-trifluoroethyl)piperazine
Übersicht
Beschreibung
1-(4-Bromophenyl)-4-(2,2,2-trifluoroethyl)piperazine, also known as 4-Bromo-2,2,2-trifluoroethyl-piperazine, is a synthetic compound with a variety of potential applications in scientific research. This article will discuss the synthesis methods, applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions related to 1-(4-Bromophenyl)-4-(2,2,2-trifluoroethyl)piperazine.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromophenyl)-4-(2,2,2-trifluoroethyl)piperazine is a useful compound for scientific research, particularly in the fields of pharmacology and medicinal chemistry. The compound has been used in the synthesis of various bioactive compounds, such as inhibitors of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters. It has also been used in the synthesis of various anti-inflammatory agents, as well as compounds with potential therapeutic applications in the treatment of cancer, Alzheimer’s disease, and other diseases.
Wirkmechanismus
The mechanism of action of 1-(4-Bromophenyl)-4-(2,2,2-trifluoroethyl)piperazine is not fully understood. However, it is believed to interact with various biochemical targets, including enzymes, receptors, and transporters. The compound has been found to inhibit the activity of monoamine oxidase, which is involved in the metabolism of neurotransmitters, as well as to interact with various receptors, such as the serotonin 5-HT2A receptor.
Biochemische Und Physiologische Effekte
1-(4-Bromophenyl)-4-(2,2,2-trifluoroethyl)piperazine has been found to have various biochemical and physiological effects. The compound has been found to inhibit the activity of monoamine oxidase, which is involved in the metabolism of neurotransmitters, as well as to interact with various receptors, such as the serotonin 5-HT2A receptor. Additionally, the compound has been found to have anti-inflammatory and antioxidant properties, as well as to possess potential anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-Bromophenyl)-4-(2,2,2-trifluoroethyl)piperazine has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize, and is stable and non-toxic. Additionally, the compound has a wide range of potential applications in scientific research, making it a useful compound for laboratory studies. However, the compound has some limitations for use in laboratory experiments. For example, the compound is relatively expensive, and its mechanism of action is not fully understood.
Zukünftige Richtungen
1-(4-Bromophenyl)-4-(2,2,2-trifluoroethyl)piperazine has a wide range of potential applications in scientific research. Future research should focus on further elucidating the mechanism of action of the compound, as well as on exploring its potential therapeutic applications. Additionally, further research should focus on optimizing the synthesis of the compound, as well as on exploring its potential applications in other fields, such as materials science and nanotechnology.
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-4-(2,2,2-trifluoroethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrF3N2/c13-10-1-3-11(4-2-10)18-7-5-17(6-8-18)9-12(14,15)16/h1-4H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWRNPLEYCUSLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(F)(F)F)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-4-(2,2,2-trifluoroethyl)piperazine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-Amino-3-(hydroxymethyl)phenyl]methanol](/img/structure/B1445298.png)
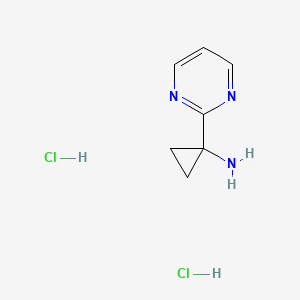
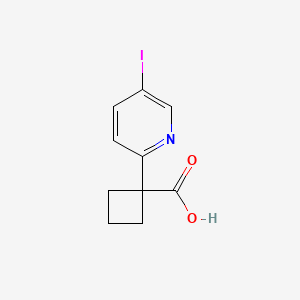
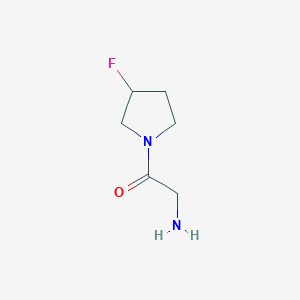
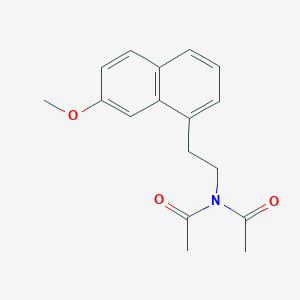
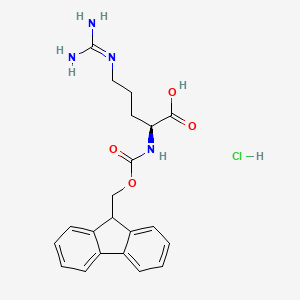
![2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetic acid](/img/structure/B1445307.png)
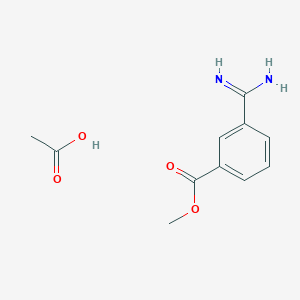
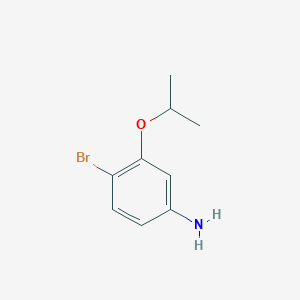

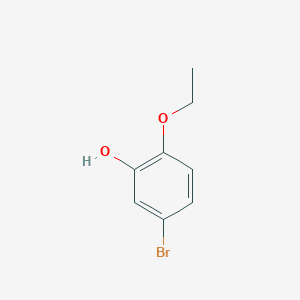
![4-Bromo-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1445319.png)

